![molecular formula C10H9N3S3 B14728031 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione CAS No. 13489-07-1](/img/structure/B14728031.png)
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group attached to a thiazinane ring with two dithione groups
Preparation Methods
The synthesis of 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of a phenyldiazenyl compound with a thiazinane derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione can be compared with other similar compounds, such as:
5-[(E)-Phenyldiazenyl]-4-thioxo-1,3-thiazolidin-2-one: This compound has a similar phenyldiazenyl group but differs in the ring structure and functional groups.
Thiophene derivatives: These compounds share the sulfur-containing ring structure but differ in their substituents and overall reactivity.
Pyrazolone derivatives: These compounds have a different core structure but can exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
13489-07-1 |
|---|---|
Molecular Formula |
C10H9N3S3 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5-phenyldiazenyl-1,3-thiazinane-2,4-dithione |
InChI |
InChI=1S/C10H9N3S3/c14-9-8(6-16-10(15)11-9)13-12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,14,15) |
InChI Key |
YJJWKZHRLWVFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=S)NC(=S)S1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


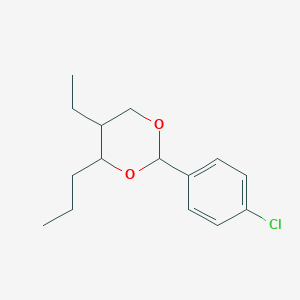
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
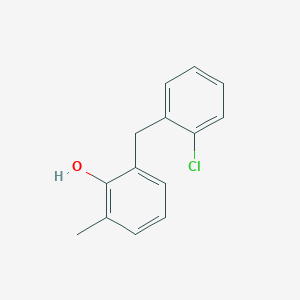
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
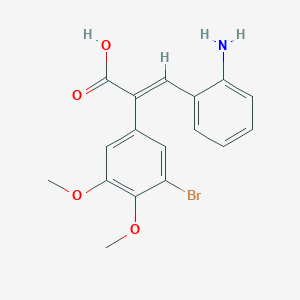
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)

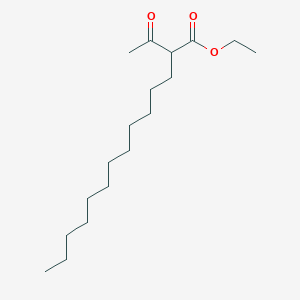
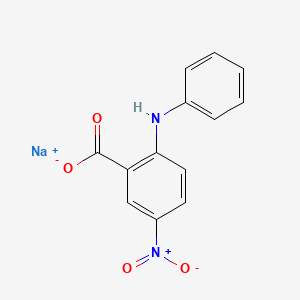
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
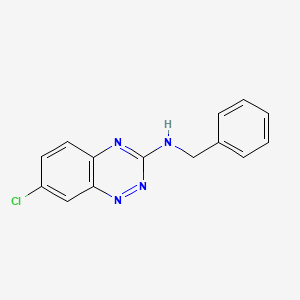
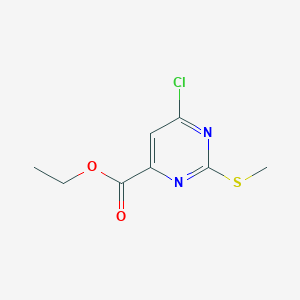
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)

